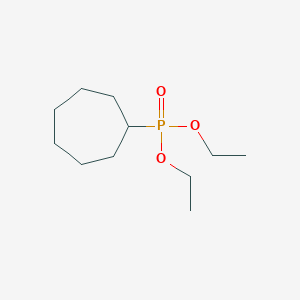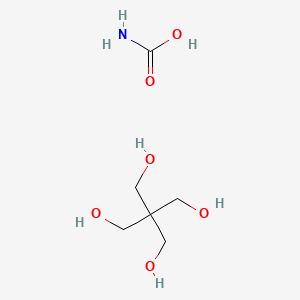![molecular formula C15H19ClO3 B14490133 [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride CAS No. 64291-89-0](/img/structure/B14490133.png)
[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride: is a chemical compound with the molecular formula C14H19ClO3 It is a derivative of cyclopentane and features a 3,4-dimethoxyphenyl group attached to the cyclopentyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride typically involves the reaction of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
[ \text{[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) can facilitate substitution reactions.
Hydrolysis: Water or aqueous bases (e.g., NaOH) can be used for hydrolysis.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed:
Substitution Reactions: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid.
Reduction: Formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives: The compound is used as an intermediate in the synthesis of various derivatives for research purposes.
Catalysis: It can be employed in catalytic reactions to study the effects of different substituents on reaction mechanisms.
Biology and Medicine:
Drug Development: The compound and its derivatives are investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride depends on its interaction with biological targets. In drug development, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary based on the specific derivative and its intended application.
Comparación Con Compuestos Similares
- [3,4-Dimethoxyphenyl]acetyl chloride
- [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid
- [3,4-Dimethoxyphenyl]cyclopentylmethanol
Comparison:
- Structural Differences: The presence of the cyclopentyl ring in [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride distinguishes it from simpler analogs like [3,4-Dimethoxyphenyl]acetyl chloride.
- Reactivity: The cyclopentyl ring can influence the reactivity and stability of the compound, making it unique in its chemical behavior.
- Applications: The specific structure of this compound may confer unique properties that are advantageous in certain applications, such as increased binding affinity in drug development.
Propiedades
Número CAS |
64291-89-0 |
|---|---|
Fórmula molecular |
C15H19ClO3 |
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
2-[1-(3,4-dimethoxyphenyl)cyclopentyl]acetyl chloride |
InChI |
InChI=1S/C15H19ClO3/c1-18-12-6-5-11(9-13(12)19-2)15(10-14(16)17)7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Clave InChI |
HNDZSRQCAVFVMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CCCC2)CC(=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)

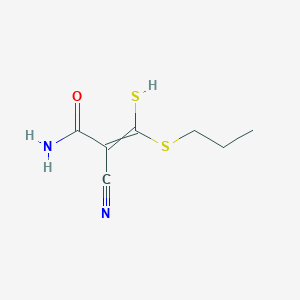
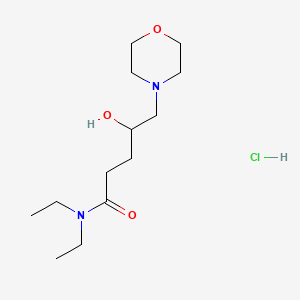
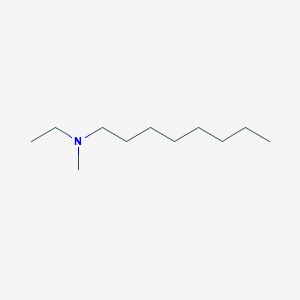
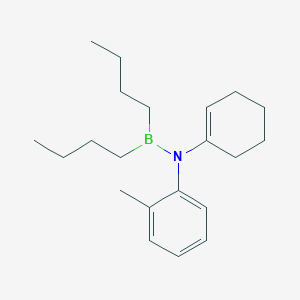
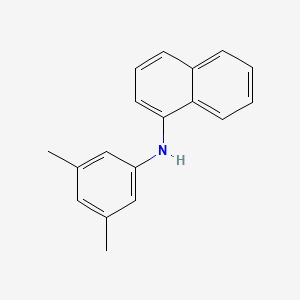

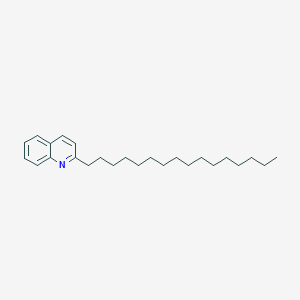
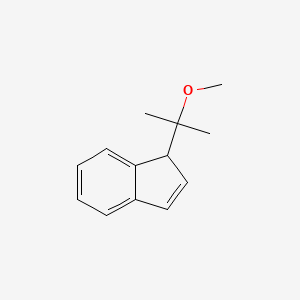
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
